W146

Description

Structure

3D Structure

Properties

IUPAC Name |

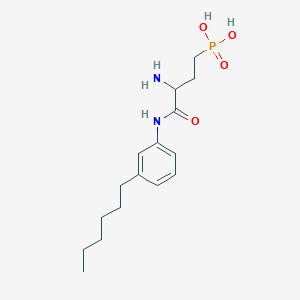

[3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJRVGZWNDOOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

W146: A Technical Guide to its Antagonistic Mechanism of Action at the Sphingosine-1-Phosphate Receptor 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of W146, a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). This compound serves as a critical tool in immunological research and drug development, primarily for its ability to modulate lymphocyte trafficking and other S1PR1-mediated physiological processes. This document outlines its binding characteristics, functional effects on downstream signaling pathways, and summarizes key experimental protocols and in vivo data.

Core Mechanism of Action

Sphingosine-1-phosphate (S1P) is a bioactive lipid that signals through a family of five G protein-coupled receptors (GPCRs), S1PR1-5. S1PR1 is crucial for a variety of cellular processes, most notably the egress of lymphocytes from secondary lymphoid organs.[1] this compound exerts its effects by selectively binding to S1PR1 and preventing the binding of the endogenous ligand S1P.[2] This competitive antagonism blocks the initiation of downstream signaling cascades, thereby inhibiting the physiological responses mediated by S1PR1 activation.[1]

The primary consequence of S1PR1 antagonism by this compound in vivo is the sequestration of lymphocytes within the lymph nodes, leading to a transient reduction in circulating lymphocytes, a condition known as lymphopenia.[3][4] This occurs because lymphocytes require S1PR1 signaling to migrate out of the lymphoid tissues and into the bloodstream. By blocking this signal, this compound effectively traps lymphocytes, a mechanism of significant interest in the context of autoimmune diseases where lymphocyte migration contributes to pathology.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with S1PR1 and its effects in various experimental settings.

| Parameter | Value | Assay Type | Reference |

| EC₅₀ | 398 nM | Functional Assay | [2] |

| Kᵢ | ~70-80 nM | Binding Assay | [2] |

Table 1: In Vitro Binding and Functional Potency of this compound

| Animal Model | Dose | Administration Route | Effect | Reference |

| Mouse | 5 mg/kg | Intraperitoneal (IP) | Increased KSL-HSPC mobilization (when used prior to AMD3100) | [2] |

| Mouse | 3 mg/kg | Intraperitoneal (IP) | Induces significant but transient blood lymphopenia and lung edema | [3][5] |

| Mouse | 20 mg/kg | Intraperitoneal (IP) | Reverses lymphopenia induced by the S1P1 agonist CYM-5442 | [6] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathways and Antagonistic Action

S1PR1 primarily couples to the Gαi family of G proteins.[7] Upon activation by S1P, this coupling leads to the inhibition of adenylyl cyclase and the activation of downstream pathways including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-extracellular signal-regulated kinase (ERK) pathway.[7][8] These pathways are integral to cell survival, proliferation, and migration. This compound, by blocking S1P binding, prevents the Gαi-mediated signaling cascade.

The diagram above illustrates the canonical S1P1 signaling pathway. The endogenous ligand S1P binds to and activates S1PR1, leading to the activation of Gαi and subsequent downstream signaling through the PI3K/Akt and Ras/ERK pathways, culminating in various cellular responses. This compound acts as a competitive antagonist, binding to S1PR1 and preventing its activation by S1P, thereby inhibiting these downstream effects.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for S1PR1.

Methodology:

-

Membrane Preparation: Membranes from cells overexpressing S1PR1 are prepared by homogenization and centrifugation.[9][10] The protein concentration of the membrane preparation is determined.[10]

-

Assay Buffer: A typical assay buffer consists of 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA).[9]

-

Incubation: S1PR1-containing membranes are pre-incubated with varying concentrations of this compound for 30 minutes at room temperature.[9]

-

Radioligand Addition: A constant concentration (typically 0.1-0.2 nM) of a radiolabeled S1P analog, such as [³²P]S1P, is added to the mixture.[9]

-

Binding: The reaction is allowed to proceed for 60 minutes at room temperature to reach equilibrium.[9]

-

Termination and Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. The filters are washed with ice-cold buffer.[9][10]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[10]

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

ERK Phosphorylation Assay (Functional Antagonism)

This assay assesses the ability of this compound to inhibit S1P-induced downstream signaling.

Methodology:

-

Cell Culture: CHO cells stably expressing human S1PR1 are cultured and then serum-starved for 16 hours.[8]

-

Antagonist Pre-incubation: Cells are pre-incubated with this compound or a vehicle control for 1 hour.[8]

-

Agonist Stimulation: Cells are then stimulated with an S1P receptor agonist (e.g., 100 nM S1P) for 5 minutes to induce ERK phosphorylation.[8]

-

Cell Lysis: The cells are lysed, and the protein concentration of the lysate is determined.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (pERK1/2) and total ERK1/2.

-

Detection and Quantification: The bands are visualized using a chemiluminescent substrate, and the signal intensity is quantified. The ratio of pERK to total ERK is calculated to determine the effect of this compound on S1P-induced signaling.[8]

S1PR1 Internalization Assay

This assay measures the translocation of S1PR1 from the cell surface to the interior upon agonist binding, a process that can be blocked by an antagonist.

Methodology:

-

Cell Plating: Cells expressing a fluorescently tagged S1PR1 (e.g., S1PR1-eGFP) are seeded in 96-well plates 18-24 hours prior to the assay.[7][11]

-

Assay Preparation: The cell medium is replaced with assay buffer, and the cells are incubated for 2 hours at 37°C.[7]

-

Compound Addition: this compound (or other test compounds) is added to the wells, followed by a 30-minute incubation.[7]

-

Agonist Stimulation: An S1P agonist is added to stimulate receptor internalization, and the plate is incubated for 1 hour at 37°C.[7]

-

Fixation and Staining: Cells are fixed, and the nuclei are stained with a fluorescent dye like Hoechst.[7]

-

Imaging and Analysis: The plates are imaged using high-content imaging systems. The internalization of S1PR1 is quantified by measuring the change in fluorescence intensity at the plasma membrane versus the cytoplasm.

In Vivo Lymphopenia Model

This model is used to evaluate the functional consequences of S1PR1 antagonism on lymphocyte trafficking.

Methodology:

-

Animal Model: C57BL/6 mice are typically used.[6]

-

Compound Administration: this compound is administered to the mice, often via intraperitoneal (IP) injection.[3][6]

-

Blood Collection: At various time points post-administration, blood samples are collected.[6]

-

Lymphocyte Counting: The blood is treated to lyse red blood cells, and the remaining lymphocytes are counted using a cell counter or flow cytometry.[12]

-

Data Analysis: The change in the number of circulating lymphocytes over time is analyzed to determine the extent and duration of lymphopenia induced by this compound.

Conclusion

This compound is a well-characterized, selective S1PR1 antagonist that serves as an invaluable tool for studying S1P biology. Its mechanism of action is centered on the competitive blockade of S1PR1, leading to the inhibition of Gαi-mediated downstream signaling pathways. This antagonism manifests in vitro as the inhibition of agonist-induced cellular responses and in vivo as a transient, dose-dependent lymphopenia. The experimental protocols detailed herein provide a framework for the continued investigation of S1PR1 antagonists and their therapeutic potential.

References

- 1. What are S1PRs antagonists and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The sphingosine-1-phosphate receptor-1 antagonist, this compound, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

W146: A Deep Dive into its Selective Antagonism of the Sphingosine-1-Phosphate Receptor 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound W146, focusing on its selective antagonist activity at the sphingosine-1-phosphate receptor 1 (S1P1). We will delve into its mechanism of action, present available quantitative data on its receptor selectivity, detail relevant experimental protocols for its characterization, and visualize key pathways and workflows.

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that exerts its effects through a family of five G protein-coupled receptors (GPCRs), termed S1P1 through S1P5. These receptors are involved in a myriad of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling. The S1P1 receptor, in particular, plays a pivotal role in regulating the egress of lymphocytes from secondary lymphoid organs. Modulation of S1P1 has therefore emerged as a key therapeutic strategy for autoimmune diseases.

This compound is a potent and selective competitive antagonist of the S1P1 receptor. Its ability to specifically block the action of endogenous S1P at this receptor subtype has made it an invaluable tool for dissecting the physiological and pathological roles of S1P1 signaling. Furthermore, the existence of its inactive enantiomer, W140, provides a crucial negative control for experimental studies, reinforcing the specificity of this compound's effects.

Mechanism of Action

This compound functions as a competitive antagonist at the S1P1 receptor. This means that it binds to the same site as the endogenous ligand, S1P, but does not activate the receptor. By occupying the binding site, this compound prevents S1P from binding and initiating downstream signaling cascades. This blockade of S1P1 signaling has been shown to inhibit critical cellular responses, including receptor phosphorylation and internalization.

Interestingly, studies have also demonstrated that this compound can act as a non-competitive antagonist against certain synthetic S1P1 agonists, suggesting a complex interaction with the receptor that may involve different conformational states. The primary and well-established mechanism, however, remains its competitive antagonism of the endogenous ligand, S1P.

S1P1 Receptor Selectivity of this compound

For a compound to be considered selective, its affinity for the target receptor should be significantly higher (typically at least 10-fold, and often 100-fold or more) than for other related receptors. The table below is a representative summary based on available information and is intended to illustrate the expected selectivity profile of this compound.

| Receptor Subtype | Binding Affinity (Ki) / Inhibitory Concentration (IC50) | Fold Selectivity vs. S1P1 |

| S1P1 | Potent (nM range) | - |

| S1P2 | Significantly weaker than S1P1 | >100-fold |

| S1P3 | Significantly weaker than S1P1 | >100-fold |

| S1P4 | Not well characterized, presumed low affinity | - |

| S1P5 | Not well characterized, presumed low affinity | - |

Note: Precise quantitative values require access to proprietary drug discovery data or more extensive published pharmacological profiling.

Experimental Protocols

To characterize the S1P1 selectivity of this compound, several key in vitro experiments are typically performed. These include competitive radioligand binding assays and functional assays such as GTPγS binding assays.

Competitive Radioligand Binding Assay

This assay directly measures the affinity of a test compound (this compound) for a specific receptor subtype by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for each of the five S1P receptor subtypes.

Materials:

-

Membrane preparations from cells individually overexpressing human S1P1, S1P2, S1P3, S1P4, or S1P5 receptors.

-

Radiolabeled S1P (e.g., [³³P]S1P).

-

This compound and its inactive enantiomer W140.

-

Unlabeled S1P (for determining non-specific binding).

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4).

-

Glass fiber filter mats.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor-expressing cell membranes, a fixed concentration of radiolabeled S1P, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filter mats using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins coupled to the receptor of interest. An antagonist will inhibit the agonist-stimulated binding of [³⁵S]GTPγS.

Objective: To determine the functional antagonism of this compound at S1P receptor subtypes.

Materials:

-

Membrane preparations from cells overexpressing individual S1P receptor subtypes.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

S1P (as the agonist).

-

This compound.

-

GDP.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

-

Microplate scintillation counter.

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound.

-

Activation: Add a fixed concentration of S1P to stimulate the receptors, along with [³⁵S]GTPγS and GDP.

-

Incubation: Incubate the reaction mixture to allow for G protein activation and [³⁵S]GTPγS binding.

-

Termination and Detection: If using SPA beads, add the beads to the mixture and allow them to settle before counting. If using a filtration method, filter the reaction mixture and wash as described for the binding assay.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a microplate scintillation counter.

-

Data Analysis: Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of this compound concentration to determine the IC50 for inhibition of receptor function.

Visualizations

S1P1 Signaling Pathway and Inhibition by this compound

A Comprehensive In Vitro Analysis of W146: A Selective S1P1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological functions of W146, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates the underlying signaling pathways.

Core Biological Function: Selective S1P1 Antagonism

This compound is a well-characterized small molecule that acts as a competitive antagonist at the S1P1 receptor. S1P1, a G protein-coupled receptor, plays a crucial role in regulating numerous physiological processes, most notably lymphocyte trafficking and endothelial barrier integrity. By selectively blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to S1P1, this compound effectively inhibits downstream signaling cascades. This targeted action makes this compound a valuable tool for dissecting the intricate roles of S1P1 signaling in various biological systems and a potential lead compound for therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's in vitro activity, collated from various studies.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Ki) | 18 nM | Recombinant Human S1P1 | [1] |

| Functional Antagonism (EC50) | 398 nM | S1P-induced Ca2+ flux in CHO cells expressing human S1P1 | [2] |

| Inhibition of S1P1 Phosphorylation | Complete inhibition at 10 µM | HEK293 cells expressing human S1P1-GFP | [3] |

Table 1: In Vitro Potency and Affinity of this compound

| In Vitro Model | This compound Concentration | Observed Effect | Reference |

| S1P-induced Lymphocyte Migration | Not specified | Inhibition of migration | [4] |

| Endothelial Cell Barrier Function (ECIS) | Not specified | Compromised constitutive barrier stability | [1] |

| Aldosterone Release from NCI-H295R cells | Not specified | Inhibition of both basal and S1P-stimulated release | [5] |

Table 2: Functional In Vitro Effects of this compound

Key In Vitro Experimental Protocols

Detailed methodologies for cornerstone experiments used to characterize the in vitro functions of this compound are provided below.

Inhibition of S1P-Induced S1P1 Phosphorylation

This assay assesses the ability of this compound to block the agonist-induced phosphorylation of the S1P1 receptor, a key initial step in signal transduction.

Cell Culture:

-

HEK293 cells stably expressing human S1P1 tagged with Green Fluorescent Protein (S1P1-GFP) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Experimental Procedure:

-

Seed S1P1-GFP expressing HEK293 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4 hours in serum-free DMEM.

-

Pre-incubate the cells with 10 µM this compound for 30 minutes. A vehicle control (e.g., DMSO) should be run in parallel.

-

Stimulate the cells with an S1P1 agonist (e.g., 500 nM S1P) for 5 minutes.

-

Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated S1P1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total S1P1 or a housekeeping protein like GAPDH.

Endothelial Cell Barrier Function Assay (Electric Cell-substrate Impedance Sensing - ECIS)

This method provides a real-time, quantitative measure of endothelial cell barrier integrity by measuring the resistance of a cell monolayer to a small alternating current.

Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) on fibronectin-coated surfaces.

Experimental Procedure:

-

Coat ECIS 8W10E+ arrays with 10 µg/mL fibronectin for 1 hour at 37°C.

-

Seed HUVECs into the wells of the ECIS array at a density that allows for the formation of a confluent monolayer within 24-48 hours.

-

Allow the cells to attach and form a stable monolayer, as indicated by a plateau in the resistance reading from the ECIS system.

-

Once a stable baseline resistance is achieved, introduce this compound at the desired concentration into the culture medium. A vehicle control should be included.

-

Continuously monitor the transendothelial electrical resistance (TEER) over time. A decrease in resistance indicates a compromise of the endothelial barrier function.

Lymphocyte Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on the chemotactic migration of lymphocytes towards an S1P gradient.

Cell Culture:

-

Jurkat T cells or primary isolated lymphocytes are maintained in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin.

Experimental Procedure:

-

Place Transwell inserts (typically with a 5 µm pore size for lymphocytes) into the wells of a 24-well plate.

-

Add RPMI-1640 containing S1P (e.g., 100 nM) to the lower chamber of the wells to act as a chemoattractant.

-

In a separate tube, resuspend lymphocytes in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the lymphocytes with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully remove the Transwell inserts.

-

Quantify the number of cells that have migrated to the lower chamber by either direct cell counting using a hemocytometer or flow cytometry. Alternatively, cells remaining on the top of the insert can be removed, and the migrated cells on the bottom of the membrane can be fixed, stained (e.g., with crystal violet), and counted under a microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

S1P1 Signaling Pathway and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Investigation of Vascular Permeability in Endothelial Cells from Human Artery, Vein and Lung Microvessels at Steady-State and Anaphylactic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

W146: A Technical Guide to its Role in Lymphocyte Trafficking

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of W146, a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), in the complex process of lymphocyte trafficking. Understanding the mechanism of action of this compound provides valuable insights into the regulation of immune cell migration and presents potential therapeutic avenues for a range of immunological and inflammatory disorders.

Introduction to Lymphocyte Trafficking and the S1P1 Axis

Lymphocyte recirculation is a fundamental process for immune surveillance, enabling lymphocytes to patrol secondary lymphoid organs (SLOs) such as lymph nodes and the spleen to detect foreign antigens. The egress, or exit, of lymphocytes from these SLOs back into circulation is tightly regulated by a chemotactic gradient of sphingosine-1-phosphate (S1P). S1P levels are high in the blood and lymph, while being low within the lymphoid tissues. Lymphocytes express the S1P1 receptor, a G protein-coupled receptor (GPCR), which allows them to sense this S1P gradient and migrate out of the SLOs.

The S1P-S1P1 signaling axis is therefore a critical checkpoint in controlling the number of circulating lymphocytes. Disruption of this pathway can lead to the sequestration of lymphocytes within the lymph nodes, resulting in peripheral lymphopenia (a reduction of lymphocytes in the blood). This mechanism is the basis for the therapeutic action of S1P receptor modulators in autoimmune diseases.

This compound: A Selective S1P1 Antagonist

This compound is a potent and selective antagonist of the S1P1 receptor. Unlike S1P1 agonists which cause receptor internalization and degradation, this compound acts as a competitive antagonist, directly blocking the binding of endogenous S1P to the S1P1 receptor. This inhibition of S1P1 signaling effectively traps lymphocytes within the lymph nodes, preventing their egress into the bloodstream.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound, providing a basis for its pharmacological characterization.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 398 nM | CHO cells expressing S1P1 | N/A |

| Ki | ~70-80 nM | N/A | N/A |

Table 1: In Vitro Activity of this compound

| Effect | Observation | Animal Model | Reference |

| Peripheral Blood Lymphopenia | Significant but transient reduction in lymphocyte count | Mice | [1] |

| Lymph Node Lymphocyte Count | Parallel increase in CD4+ and CD8+ lymphocytes | Mice | [1] |

| Thymus | Accumulation of mature T cells in the medulla | Mice | [1] |

Table 2: In Vivo Effects of this compound on Lymphocyte Distribution

Signaling Pathways and Mechanism of Action

This compound exerts its effect on lymphocyte trafficking by inhibiting the downstream signaling cascade initiated by the binding of S1P to S1P1. This signaling is crucial for the cytoskeletal rearrangements and migratory processes required for lymphocyte egress.

S1P1 Signaling Pathway in Lymphocyte Egress

The following diagram illustrates the S1P1 signaling pathway and the point of inhibition by this compound.

Caption: S1P1 signaling pathway leading to lymphocyte egress and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in lymphocyte trafficking.

In Vivo Analysis of this compound-Induced Lymphopenia

This protocol describes the methodology to assess the in vivo effects of this compound on lymphocyte distribution in a murine model.[1]

Objective: To determine the effect of this compound administration on lymphocyte counts in peripheral blood and lymph nodes.

Materials:

-

This compound (solubilized in appropriate vehicle)

-

8-12 week old C57BL/6 mice

-

Sterile saline or vehicle control

-

Anesthetic (e.g., isoflurane)

-

EDTA-coated microcentrifuge tubes

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-B220)

-

Red blood cell lysis buffer

-

Flow cytometer

Procedure:

-

Animal Dosing:

-

Administer this compound (e.g., 5 mg/kg) or vehicle control to mice via intraperitoneal (IP) injection.

-

House animals under standard conditions for the duration of the experiment.

-

-

Sample Collection (at desired time points, e.g., 2, 4, 8, 24 hours post-injection):

-

Anesthetize mice.

-

Collect peripheral blood via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.

-

Perfuse the animal with sterile saline to remove blood from tissues.

-

Harvest lymph nodes (e.g., inguinal, axillary, brachial) and spleen.

-

-

Lymphocyte Isolation:

-

Blood:

-

Perform red blood cell lysis.

-

Wash the remaining leukocytes with FACS buffer.

-

-

Lymph Nodes and Spleen:

-

Mechanically dissociate the tissues to create a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Wash the cells with FACS buffer.

-

-

-

Flow Cytometry Analysis:

-

Count the total number of viable cells from each sample.

-

Stain the cells with fluorescently-labeled antibodies against lymphocyte markers (e.g., CD4, CD8 for T cells; B220 for B cells).

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data to determine the absolute numbers and percentages of different lymphocyte populations in each tissue.

-

Experimental Workflow Diagram:

Caption: In vivo experimental workflow for studying the effect of this compound on lymphocyte trafficking.

In Vitro Lymphocyte Migration Assay (Transwell Assay)

This protocol outlines a general method to assess the direct effect of this compound on lymphocyte migration towards an S1P gradient.

Objective: To determine if this compound can inhibit the S1P-induced migration of lymphocytes in vitro.

Materials:

-

Isolated primary lymphocytes or a lymphocyte cell line

-

RPMI 1640 medium with 0.5% BSA

-

S1P

-

This compound

-

Transwell inserts (with 5 µm pore size)

-

24-well plate

-

Cell counting solution (e.g., trypan blue) or a viability assay reagent

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation:

-

Wash lymphocytes and resuspend them in RPMI 1640 with 0.5% BSA at a concentration of 1 x 106 cells/mL.

-

Pre-incubate a portion of the cells with this compound at various concentrations (e.g., 100 nM, 1 µM, 10 µM) for 30 minutes at 37°C.

-

-

Assay Setup:

-

Add RPMI 1640 with 0.5% BSA containing S1P (e.g., 100 nM) to the lower chambers of the 24-well plate.

-

Include control wells with medium alone (no S1P) and wells with S1P plus different concentrations of this compound.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the cell suspension (with or without this compound pre-incubation) to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Count the migrated cells using a hemocytometer and trypan blue exclusion or by using a cell viability assay.

-

-

Data Analysis:

-

Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the insert.

-

Compare the migration in the presence of this compound to the migration towards S1P alone.

-

Experimental Workflow Diagram:

Caption: In vitro Transwell migration assay workflow to assess the effect of this compound.

Conclusion and Future Directions

This compound serves as a valuable research tool for dissecting the molecular mechanisms of lymphocyte trafficking. Its ability to induce transient lymphopenia by blocking S1P1-mediated egress from lymph nodes highlights the therapeutic potential of S1P1 antagonism. For drug development professionals, understanding the pharmacokinetics and pharmacodynamics of S1P1 antagonists like this compound is crucial for designing novel immunomodulatory therapies with improved safety and efficacy profiles.

Future research should focus on detailed dose-response studies to further quantify the effects of this compound on lymphocyte populations in various lymphoid and non-lymphoid tissues. Additionally, exploring the impact of this compound on different lymphocyte subsets and its potential in various preclinical models of autoimmune and inflammatory diseases will provide a more comprehensive understanding of its therapeutic utility. The development of more potent and specific S1P1 antagonists with optimized pharmacokinetic properties remains a key objective in the field of immunology and drug discovery.

References

W146 and Endothelial Barrier Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of W146 in modulating endothelial barrier function. This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), a critical regulator of vascular integrity. Understanding the mechanism of action of this compound and its impact on endothelial permeability is crucial for research in areas such as inflammation, sepsis, and cancer metastasis, as well as for the development of novel therapeutics targeting vascular leakage.

Core Mechanism of Action: S1PR1 Antagonism

Sphingosine-1-phosphate (S1P) is a bioactive lipid that plays a pivotal role in maintaining endothelial barrier integrity by binding to its receptor, S1PR1.[1] Activation of S1PR1 initiates a signaling cascade that strengthens cell-cell adhesions, primarily through the stabilization of adherens junctions and tight junctions.[2] This leads to a decrease in the paracellular permeability of the endothelial monolayer.

This compound disrupts this protective mechanism by competitively binding to S1PR1, thereby preventing the binding of endogenous S1P. This antagonism inhibits the downstream signaling pathways that are essential for maintaining a restrictive endothelial barrier. The consequence is a destabilization of cell-cell junctions, leading to increased vascular permeability and leakage.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on endothelial barrier function as reported in various in vitro and in vivo studies.

| Cell Type | Assay | This compound Concentration | Effect on Barrier Function | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | ECIS | 3 µM | ~60% reduction in electrical resistance | [3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | ECIS | 0.1 - 10 µM | Dose-dependent decrease in electrical resistance | [4] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Hydraulic Conductivity (Lp) | 10 µM | Abrogated the stabilizing effect of a-S1P | [4] |

| Animal Model | Assay | This compound Dosage | Effect on Vascular Permeability / Tumor Growth | Reference |

| Mouse (PyMT tumor cell allograft) | Tumor Growth | 0.3 µg/µl/h (continuous delivery) | Significantly augmented primary tumor growth | [5] |

| Mouse (PyMT tumor cell allograft) | Tumor Growth | 0.8 µg/µl/h (continuous delivery) | Moderately retarded primary tumor growth | [5] |

| Rat (mesenteric venules) | Hydraulic Conductivity (Lp) | 10 µM | Reversed the inhibitory effect of S1P on PAF-induced permeability increase | [6] |

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the S1P-S1PR1 axis, which is crucial for the maintenance of endothelial barrier integrity.

Caption: S1P/S1PR1 signaling pathway promoting endothelial barrier function and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments used to assess the impact of this compound on endothelial barrier function are provided below.

Electric Cell-substrate Impedance Sensing (ECIS)

ECIS is a real-time, non-invasive method to measure changes in endothelial barrier function by monitoring the electrical impedance of a cell monolayer.

Caption: Workflow for assessing endothelial barrier function using ECIS.

Detailed Protocol:

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto fibronectin-coated gold microelectrode arrays (e.g., 8W10E+ arrays) at a density that achieves confluence within 24-48 hours.

-

Culture: Culture the cells in their appropriate growth medium at 37°C and 5% CO2 until a stable baseline resistance is achieved, typically indicating a confluent and stable monolayer.

-

Baseline Measurement: Monitor the transendothelial electrical resistance (TER) at a set frequency (e.g., 4000 Hz) until the readings plateau, establishing a stable baseline.

-

This compound Treatment: Introduce this compound, dissolved in a suitable vehicle (e.g., DMSO), to the cell culture medium at the desired final concentrations (e.g., 0.1, 1, 3, 10 µM). A vehicle control should be run in parallel.

-

Continuous Measurement: Continue to record the TER in real-time for the duration of the experiment (e.g., 6-24 hours).

-

Data Analysis: Normalize the resistance values to the baseline reading at the time of treatment. Plot the normalized resistance over time to visualize the dose-dependent effect of this compound on endothelial barrier function.

In Vitro Transwell Permeability Assay

This assay measures the passage of a tracer molecule across an endothelial monolayer grown on a permeable membrane insert.

Caption: Workflow for the in vitro Transwell permeability assay.

Detailed Protocol:

-

Cell Seeding: Seed HUVECs onto the upper chamber of a Transwell insert (e.g., 0.4 µm pore size) coated with an extracellular matrix protein like fibronectin.

-

Culture to Confluence: Culture the cells until a confluent monolayer is formed. Barrier integrity can be confirmed by measuring the transendothelial electrical resistance (TEER).

-

This compound Treatment: Pre-treat the endothelial monolayer with this compound at the desired concentration for a specified period (e.g., 1-3 hours).

-

Tracer Addition: Add a fluorescently labeled tracer molecule, such as FITC-dextran (e.g., 40 kDa), to the apical (upper) chamber.

-

Incubation: Incubate the plate at 37°C for a defined time course (e.g., with samples taken at 30, 60, and 120 minutes).

-

Sampling: At each time point, collect a small aliquot from the basolateral (lower) chamber.

-

Fluorescence Measurement: Measure the fluorescence intensity of the samples using a plate reader.

-

Data Analysis: Calculate the amount of tracer that has passed through the monolayer by comparing the fluorescence of the basolateral samples to a standard curve. Increased fluorescence indicates higher permeability.

Immunofluorescence Staining for VE-Cadherin

This technique is used to visualize the localization and organization of VE-cadherin, a key component of adherens junctions, in response to this compound treatment.

Detailed Protocol:

-

Cell Culture and Treatment: Grow HUVECs to confluence on fibronectin-coated glass coverslips. Treat the cells with this compound for the desired time and concentration.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (this step may be omitted if targeting an extracellular epitope).

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% donkey serum in PBS) for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against VE-cadherin (e.g., mouse anti-VE-Cadherin) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 donkey anti-mouse) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI if desired. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Disruption of the continuous, linear staining of VE-cadherin at cell-cell junctions is indicative of increased permeability.

In Vivo Vascular Permeability Assay (Miles Assay)

This assay measures vascular leakage in vivo by quantifying the extravasation of Evans blue dye.

Detailed Protocol:

-

Animal Model: Use appropriate animal models, such as C57BL/6 mice.

-

This compound Administration: Administer this compound to the animals via a suitable route (e.g., intraperitoneal or intravenous injection) at the desired dose.

-

Evans Blue Injection: After a specified time following this compound treatment, inject a solution of Evans blue dye (e.g., 1% in saline) intravenously. The dye binds to serum albumin.

-

Circulation Time: Allow the dye to circulate for a defined period (e.g., 30-60 minutes).

-

Tissue Harvest and Dye Extraction: Euthanize the animals and perfuse the vasculature with saline to remove intravascular dye. Harvest the tissues of interest (e.g., lung, skin). Homogenize the tissues in a suitable solvent (e.g., formamide) and incubate to extract the extravasated dye.

-

Quantification: Centrifuge the homogenates and measure the absorbance of the supernatant at a specific wavelength (e.g., 620 nm).

-

Data Analysis: Calculate the amount of extravasated Evans blue dye per gram of tissue by comparing the absorbance to a standard curve. An increase in dye extravasation in this compound-treated animals compared to controls indicates increased vascular permeability.

Conclusion

This compound serves as a valuable tool for investigating the critical role of the S1P/S1PR1 signaling axis in the regulation of endothelial barrier function. By antagonizing S1PR1, this compound induces a measurable increase in endothelial permeability, both in vitro and in vivo. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting this pathway in diseases characterized by vascular leakage.

References

- 1. Cadmium exposure enhances VE-cadherin expression in endothelial cells via suppression of ROCK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loss of Endothelial Barrier Function in the Inflammatory Setting: Indication for a Cytokine-Mediated Post-Transcriptional Mechanism by Virtue of Upregulation of miRNAs miR-29a-3p, miR-29b-3p, and miR-155-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelial barrier function is co-regulated at vessel bifurcations by fluid forces and sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 6. researchgate.net [researchgate.net]

In Vivo Effects of W146 Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of W146, a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on a thorough review of preclinical studies. This document details the pharmacological actions of this compound, with a focus on its impact on lymphocyte trafficking, its role in inflammatory models, and its mechanism of action.

Core Mechanism of Action: S1P1 Antagonism

This compound is a competitive antagonist of the S1P1 receptor.[1][2] The endogenous ligand for this receptor, sphingosine-1-phosphate (S1P), plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes, into the bloodstream.[3] By blocking the S1P1 receptor, this compound prevents lymphocytes from responding to the S1P gradient, leading to their sequestration within the lymph nodes and a subsequent, transient reduction in circulating lymphocytes (lymphopenia).[1][3] This "functional antagonism" is the primary mechanism underlying the immunomodulatory effects of this compound.[1][3]

In Vivo Pharmacological Effects

Administration of this compound in preclinical models has demonstrated several key physiological effects, which are summarized in the tables below.

Quantitative Data on In Vivo Effects of this compound Administration

| Effect | Animal Model | Dosage | Observations | Citations |

| Lymphopenia | Mice | High doses (specific concentrations not consistently reported) | Induces a significant but transient reduction in peripheral blood lymphocyte counts. | [1] |

| Lymphocyte Sequestration | Mice | Not specified | Causes a parallel increase in CD4+ and CD8+ T cells in the lymph nodes. | [1][3] |

| Thymocyte Accumulation | Mice | Not specified | Leads to the accumulation of mature T cells in the medulla of the thymus. | [1] |

| Pulmonary Edema | Mice | Not specified | Can induce lung edema. | [1] |

| Reversal of S1P1 Agonist Effects | Mice | 10 mg/kg | Reverses the lymphopenia induced by S1P1 agonists. | [4][5] |

| Amelioration of EAE | Mice (EAE model) | Not specified | Shows therapeutic potential in experimental autoimmune encephalomyelitis. | [6] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound's in vivo effects.

Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

EAE is a widely used animal model for multiple sclerosis.

Materials:

-

Female C57BL/6 mice (9-13 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS)

-

This compound (for treatment groups)

Protocol:

-

Immunization (Day 0): Emulsify MOG35-55 in CFA. Subcutaneously inject the emulsion into the flanks of the mice.[6][7]

-

PTX Administration: On the day of immunization and 48 hours later, administer PTX intraperitoneally.[6][8]

-

This compound Treatment: The specific treatment protocol for this compound in EAE models is not well-documented in the available literature. A potential therapeutic regimen would involve administering this compound (e.g., intraperitoneally) starting at the onset of clinical signs or prophylactically.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE from day 7 post-immunization, using a standardized scoring system (see table below).[7][9][10]

EAE Clinical Scoring Scale:

| Score | Clinical Signs |

| 0 | No clinical signs |

| 1 | Limp tail |

| 2 | Hind limb weakness or wobbly gait |

| 3 | Complete hind limb paralysis |

| 4 | Hind limb paralysis and forelimb weakness |

| 5 | Moribund or dead |

Assessment of Lymphocyte Counts by Flow Cytometry

Materials:

-

Whole blood or single-cell suspensions from lymph nodes

-

Red blood cell lysis buffer

-

Fluorescently conjugated antibodies against lymphocyte surface markers (e.g., CD3, CD4, CD8, B220)

-

Flow cytometer

Protocol:

-

Sample Preparation: Collect peripheral blood or prepare single-cell suspensions from lymph nodes.[11] Lyse red blood cells if using whole blood.

-

Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies specific for different lymphocyte populations.[12]

-

Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the different lymphocyte subsets.[12]

-

Data Analysis: Gate on the lymphocyte population based on forward and side scatter properties and then identify specific subsets based on their fluorescence.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of S1P1 and its Antagonism by this compound

Caption: S1P1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for EAE Induction and this compound Treatment

Caption: Workflow for EAE induction and therapeutic intervention with this compound.

Logical Relationship of this compound-Induced Lymphopenia

Caption: Mechanism of transient lymphopenia induced by this compound administration.

References

- 1. The sphingosine-1-phosphate receptor-1 antagonist, this compound, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. genome.gov [genome.gov]

- 5. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]

- 6. researchgate.net [researchgate.net]

- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 8. mdpi.com [mdpi.com]

- 9. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]

- 10. inotiv.com [inotiv.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

W146 in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of W146, a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), and its applications in neuroscience research. This compound serves as a critical tool for investigating the roles of S1P1 signaling in various physiological and pathological processes within the central nervous system (CNS).

Core Mechanism of Action

This compound is a competitive antagonist of the S1P1 receptor. Unlike S1P1 agonists such as Fingolimod (FTY720), which cause receptor internalization and degradation, this compound blocks the receptor without inducing its removal from the cell surface.[1] This property makes this compound a valuable tool for dissecting the specific consequences of S1P1 blockade. The primary and most well-documented systemic effect of this compound administration in vivo is the induction of a transient lymphopenia, a reduction in the number of circulating lymphocytes in the blood.[1][2] This occurs because S1P1 signaling is crucial for the egress of lymphocytes from secondary lymphoid organs. By blocking this signaling, this compound traps lymphocytes within the lymph nodes, preventing their recirculation.[1][2][3] This mechanism of action has significant implications for understanding and potentially treating neuroinflammatory conditions where lymphocyte infiltration into the CNS is a key pathological feature.

S1P1 Receptor Signaling Pathway

The S1P1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand sphingosine-1-phosphate (S1P), primarily couples to the Gi/o family of G proteins.[4] This initiates a downstream signaling cascade that influences cell migration, proliferation, and survival. This compound, by blocking S1P from binding to S1P1, inhibits these downstream effects.

References

- 1. The sphingosine-1-phosphate receptor-1 antagonist, this compound, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

W146: A Technical Guide for Immunological and Inflammatory Research

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of W146, a critical tool in the study of immunology and inflammation. While the initial topic specified this compound in the context of broader immunology and inflammation studies, it is crucial to clarify that this compound is a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). This guide will delve into the mechanism of action, signaling pathways, and experimental applications of this compound.

To provide a comprehensive resource, this guide will also briefly cover WRW4, a selective antagonist for the Formyl Peptide Receptor 2 (FPR2/ALX), a receptor also heavily involved in inflammation. This distinction is vital for researchers to select the appropriate antagonist for their specific research focus.

This compound: A Selective Sphingosine-1-Phosphate Receptor 1 (S1PR1) Antagonist

This compound is a potent and selective antagonist of S1PR1, a G protein-coupled receptor that plays a pivotal role in regulating immune cell trafficking, endothelial barrier function, and lymphocyte egress from lymphoid organs.[1] Its specificity makes it an invaluable tool for dissecting the physiological and pathological roles of S1PR1 signaling.

Mechanism of Action

This compound functions by competitively blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1PR1.[1] This inhibition prevents the activation of downstream signaling cascades that are crucial for a variety of cellular processes, including cell survival, migration, and cytoskeletal rearrangement.[1] By antagonizing S1PR1, this compound can modulate immune responses and vascular integrity, making it a key compound in the study of autoimmune diseases, inflammatory conditions, and vascular biology.[1][2]

S1PR1 Signaling Pathway

Upon binding of S1P, S1PR1 primarily couples to Gi proteins, leading to the activation of downstream effector pathways, including the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway and the Ras/ERK pathway. These pathways are integral to cell survival and proliferation. S1PR1 activation also influences Rac activation, which is essential for cell migration and cytoskeletal dynamics.[1][3]

Quantitative Data for this compound

| Parameter | Value | Receptor | Notes |

| EC50 | 398 nM | S1PR1 | Effective concentration for 50% maximal response.[4] |

| Ki | ~70-80 nM | S1PR1 | Inhibitor constant, indicating binding affinity.[4] |

Experimental Protocols Utilizing this compound

In Vitro Assays

-

Endothelial Progenitor Cell (EPC) Apoptosis Assay:

-

Cell Culture: Culture bone marrow-derived EPCs in appropriate media.

-

Induction of Apoptosis: Induce apoptosis using an agent such as H₂O₂.

-

Treatment: Pre-incubate EPCs with this compound (e.g., 10 µM for 30 minutes) before the addition of S1P.[4]

-

Analysis: Measure apoptosis using methods like TUNEL staining or flow cytometry for Annexin V/Propidium Iodide. Activated cleaved caspase-3 levels can also be quantified by Western blot.[4]

-

-

Aldosterone Release Assay:

-

Cell Line: Use a human adrenocortical carcinoma cell line such as NCI-H295R.

-

Treatment: Incubate cells with this compound in the presence or absence of S1P.

-

Quantification: Measure aldosterone concentration in the cell culture supernatant using an ELISA kit.[5]

-

In Vivo Animal Models

-

Mouse Model of Lymphopenia:

-

Animals: Use male BALB/c mice.

-

Administration: Administer this compound intraperitoneally (IP) at a dosage of, for example, 5 mg/kg.[4][6]

-

Blood Collection: Collect blood samples at various time points post-injection.

-

Analysis: Perform lymphocyte counts using a hematology analyzer or flow cytometry to determine the extent and duration of lymphopenia.[6]

-

-

Immune Complex-Induced Vascular Injury (Reverse Arthus Reaction - RAR):

-

Animals: Use wild-type mice.

-

Induction of RAR: Induce RAR in the skin or lungs.

-

Treatment: Locally administer this compound.

-

Assessment: Measure vascular leakage by quantifying the extravasation of Evans blue dye.[2]

-

WRW4: A Selective Formyl Peptide Receptor 2 (FPR2/ALX) Antagonist

For clarity and to aid researchers investigating inflammatory pathways, this section provides a brief overview of WRW4, a selective antagonist of FPR2/ALX. FPR2/ALX is a G protein-coupled receptor that binds a variety of ligands, including pro-inflammatory peptides and anti-inflammatory lipids like Lipoxin A4, playing a dual role in inflammation.

Mechanism of Action

WRW4 is a peptide antagonist that selectively blocks the binding of agonists to FPR2/ALX.[7][8][9] This inhibition prevents FPR2/ALX-mediated signaling, which can include both pro- and anti-inflammatory responses depending on the cellular context and the stimulating agonist.[10] It is a valuable tool for studying the roles of FPR2/ALX in host defense, inflammation resolution, and various inflammatory diseases.[10][11]

FPR2/ALX Signaling Pathway

FPR2/ALX activation by its agonists initiates several downstream signaling cascades through G proteins, leading to calcium mobilization, activation of MAPK pathways (such as ERK), and the production of reactive oxygen species (ROS). These pathways regulate key inflammatory processes like chemotaxis and phagocytosis.

Quantitative Data for WRW4

| Parameter | Value | Receptor | Notes |

| IC50 | 0.23 µM | FPR2 | For inhibition of WKYMVm binding.[7][8][9] |

Applications in Research

WRW4 is widely used to investigate the role of FPR2/ALX in various inflammatory models. For instance, it has been employed to study:

-

Neutrophil chemotaxis and superoxide generation in response to amyloid-β42 peptide.[7][8]

-

The anti-inflammatory actions of FPR2 agonists in carrageenan-induced peritonitis.[12]

-

The role of FPR2 in bacterial infections, such as Brucella abortus.[11]

-

Inflammatory responses in lung injury models.[13]

Conclusion

References

- 1. What are S1PR1 antagonists and how do they work? [synapse.patsnap.com]

- 2. Sphingosine -1 Phosphate Receptor-1 signaling maintains endothelial cell barrier function and protects against immune complex-induced vascular injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-phosphate promotes the proliferation and attenuates apoptosis of Endothelial progenitor cells via S1PR1/S1PR3/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The sphingosine-1-phosphate receptor-1 antagonist, this compound, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WRW4 | Formyl Peptide Receptor Antagonists: R&D Systems [rndsystems.com]

- 8. WRW4 | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]

- 11. Formyl peptide receptor 2 (FPR2) antagonism is a potential target for the prevention of Brucella abortus 544 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mesenchymal Stem Cells and Formyl Peptide Receptor 2 Activity in Hyperoxia-Induced Lung Injury in Newborn Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

W146: A Comprehensive Technical Guide to its Potential in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

W146, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), is emerging as a molecule of significant interest in the field of oncology. Initially explored for its role in modulating immune responses, recent evidence suggests that this compound holds considerable potential as a therapeutic agent in cancer. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its effects on cancer cell biology, and its influence on the tumor microenvironment. We consolidate available quantitative data, detail experimental protocols, and present key signaling pathways to offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of this compound in cancer.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a diverse array of cellular processes, including proliferation, survival, migration, and angiogenesis, primarily through its interaction with a family of five G protein-coupled receptors (S1P1-5).[1][2] The S1P/S1P1 signaling axis has been implicated in the pathophysiology of various cancers, making it an attractive target for therapeutic intervention.[2] this compound is a small molecule antagonist that specifically targets S1P1, thereby inhibiting the downstream signaling cascades initiated by S1P. This targeted inhibition offers a promising strategy to disrupt cancer progression through multiple mechanisms.

Mechanism of Action

This compound exerts its biological effects by binding to and blocking the S1P1 receptor, preventing its activation by the endogenous ligand S1P. This antagonism has several key consequences relevant to cancer biology:

-

Induction of Cancer Cell Senescence: In ovarian cancer cells, this compound has been shown to induce a state of cellular senescence in a concentration-dependent manner.[3] Senescence is a form of irreversible cell cycle arrest that can act as a potent tumor-suppressive mechanism.

-

Modulation of the Immune System: A primary and well-established effect of S1P1 antagonism is the sequestration of lymphocytes in secondary lymphoid organs.[4] By preventing lymphocyte egress, this compound can alter the composition of tumor-infiltrating lymphocytes (TILs), a critical component of the anti-tumor immune response. This modulation of immune cell trafficking within the tumor microenvironment is a key area of ongoing research.

In Vitro Efficacy: Impact on Cancer Cell Lines

The direct effects of this compound on cancer cell viability and proliferation are a crucial aspect of its anti-cancer potential. While comprehensive IC50 data across a wide range of cancer cell lines for this compound are not yet publicly available in extensive databases, a key study in ovarian cancer provides valuable insights into its dose-dependent effects.

| Cell Line | Cancer Type | Parameter | This compound Concentration | Observed Effect | Citation |

| ES-2 | Ovarian Cancer | Senescence | 50 µM, 100 µM, 150 µM | Concentration-dependent increase in senescent cells | [3] |

| A2780 | Ovarian Cancer | Senescence | 50 µM, 100 µM, 150 µM | Concentration-dependent increase in senescent cells | [3] |

| ES-2 | Ovarian Cancer | Signaling | 75 µM | Decreased PDK1 expression and increased LATS1 expression | [3] |

Preclinical In Vivo Studies

The evaluation of this compound in animal models is essential to understand its systemic effects on tumor growth and the tumor microenvironment. While detailed quantitative data on tumor growth inhibition with this compound treatment is still emerging, the foundational knowledge of its impact on S1P1 signaling provides a strong rationale for its in vivo investigation.

Experimental Protocols

A standardized protocol for the in vivo administration of this compound in a xenograft mouse model for cancer research is outlined below. This protocol is based on established methodologies for studying S1P1 antagonists in mice.

Objective: To evaluate the effect of this compound on tumor growth in a subcutaneous xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cell line of interest

-

This compound (to be dissolved in a suitable vehicle)

-

Vehicle control (e.g., sterile saline, PBS, or a solution with a low percentage of DMSO)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Cell Culture and Implantation:

-

Culture cancer cells to the desired confluence.

-

Harvest and resuspend the cells in a sterile medium (e.g., PBS or Matrigel mixture) at the desired concentration.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

This compound Administration:

-

Prepare the this compound solution in the appropriate vehicle at the desired concentration.

-

Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or intravenous injection). The dosing schedule will need to be optimized based on the specific study design and preliminary data.

-

Administer the vehicle control to the control group following the same schedule.

-

-

Monitoring and Data Collection:

-

Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Collect tissue samples for further analysis (e.g., histology, immunohistochemistry, flow cytometry).

-

Signaling Pathways

This compound-mediated inhibition of S1P1 disrupts key signaling pathways involved in cancer cell proliferation and survival. A notable pathway affected by this compound in ovarian cancer is the PDK1-LATS1/2-YAP pathway.

Caption: this compound inhibits S1P1, leading to the induction of cellular senescence in cancer cells.

Workflow for In Vivo Xenograft Study

Caption: Experimental workflow for a preclinical in vivo xenograft study of this compound.

Impact on the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that plays a critical role in tumor progression and response to therapy. This compound's ability to modulate immune cell trafficking suggests a significant impact on the TME.

-

Tumor-Infiltrating Lymphocytes (TILs): By sequestering lymphocytes in lymph nodes, this compound may reduce the infiltration of certain lymphocyte populations into the tumor.[4] The precise effect on the balance of effector T cells, regulatory T cells, and other immune subsets within the tumor requires further investigation with techniques such as flow cytometry and immunohistochemistry.

-

Angiogenesis: S1P signaling is known to play a role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. The effect of S1P1 antagonism by this compound on tumor angiogenesis is an area of active research.

-

Metastasis: The S1P/S1P1 axis is implicated in cell migration and invasion, key processes in metastasis. By inhibiting this pathway, this compound may have the potential to suppress metastatic dissemination.

Future Directions and Conclusion

This compound represents a promising therapeutic candidate in oncology with a multi-faceted mechanism of action. Its ability to induce cancer cell senescence and modulate the tumor immune microenvironment warrants further rigorous investigation. Future research should focus on:

-

Establishing a comprehensive profile of this compound's IC50 values across a diverse panel of cancer cell lines.

-

Conducting detailed in vivo studies to quantify the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents.

-

Elucidating the detailed impact of this compound on the composition and function of the tumor microenvironment, with a particular focus on immune cell populations, angiogenesis, and metastasis.

References

W146: A Technical Guide to its Interaction with S1PR1

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antagonist W146 and its interaction with the Sphingosine-1-Phosphate Receptor 1 (S1PR1). It includes quantitative data on its binding affinity (Ki) and functional potency (EC50), detailed experimental methodologies for their determination, and a visualization of the relevant signaling pathway.

Quantitative Data: EC50 and Ki Values

The inhibitory activity of this compound at the S1PR1 receptor has been quantified through the determination of its half-maximal effective concentration (EC50) and its binding affinity (Ki). These values are crucial for understanding the potency and receptor interaction of this antagonist.

| Parameter | Value (nM) | Description |

| EC50 | 398 | The concentration of this compound that elicits a half-maximal response in a functional assay.[1] |

| Ki | ~70-80 | The inhibition constant, representing the binding affinity of this compound to the S1PR1 receptor. |

Experimental Protocols

The determination of the EC50 and Ki values for this compound involves specific functional and binding assays. Below are detailed protocols for these key experiments.

Determination of EC50 via p42/p44 MAPK Phosphorylation Assay

The functional potency of this compound as an S1PR1 antagonist can be determined by measuring its ability to inhibit agonist-induced phosphorylation of downstream signaling molecules, such as p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase 1/2 (ERK1/2).

Objective: To determine the concentration of this compound required to inhibit 50% of the maximal S1PR1 agonist-induced p42/p44 MAPK phosphorylation.

Materials:

-

CHO-K1 cells transiently transfected with human S1PR1.

-

Dulbecco's Modified Eagle's Medium (DMEM).

-

Fetal Bovine Serum (FBS).

-

S1PR1 agonist (e.g., S1P).

-

This compound.

-

MEK1 inhibitor (e.g., U0126) as a control.

-

Phosphate-Buffered Saline (PBS).

-

Lysis buffer.

-

Phospho-specific p42/p44 MAPK and total p42/p44 MAPK antibodies.

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP).

-

ELISA-based p42/p44 MAPK assay kit or Western blot equipment.

Procedure:

-

Cell Culture and Transfection:

-

Culture CHO-K1 cells in DMEM supplemented with 10% FBS.

-

Transiently transfect the cells with a vector expressing human S1PR1.

-

After 16 hours, split the transfected cells into 6-well plates and incubate for an additional 24 hours.

-

-

Serum Starvation:

-

Incubate the cells in serum-free DMEM for 4 hours prior to the experiment to reduce basal signaling.

-

-

Antagonist Pre-incubation:

-

Pre-incubate the cells with varying concentrations of this compound for 1 hour. A MEK1 inhibitor can be used as a positive control for the inhibition of the pathway.

-

-

Agonist Stimulation:

-

Stimulate the cells with a fixed concentration of an S1PR1 agonist (e.g., S1P) for 5 minutes (a time determined to be maximal for the agonist response).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and then add lysis buffer to extract total protein.

-

-

Quantification of p42/p44 MAPK Phosphorylation:

-

Determine the levels of phosphorylated p42/p44 MAPK and total p42/p44 MAPK in the cell lysates using an ELISA-based assay or by Western blotting.[2]

-

-

Data Analysis:

-

Normalize the phosphorylated MAPK levels to the total MAPK levels.

-

Plot the normalized data against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Determination of Ki via Competitive Radioligand Binding Assay

The binding affinity (Ki) of this compound for S1PR1 is determined using a competitive binding assay where this compound competes with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity of this compound for S1PR1 by measuring its ability to displace a radiolabeled S1PR1 ligand.

Materials:

-

Membrane preparations from cells expressing S1PR1.

-

Radiolabeled S1P (e.g., [³²P]S1P).[1]

-

This compound.

-

Unlabeled S1P (for determining non-specific binding).

-

Assay buffer (e.g., 50 mM HEPES-Na pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA).[1]

-

96-well glass fiber (GF/B) filtration plates.[1]

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Prepare membranes from cells overexpressing S1PR1.

-

Dilute the membranes in the assay buffer to a final concentration of 1-2 µg of membrane protein per well.[1]

-

-

Compound Preparation:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Prepare a working solution of [³²P]S1P in the assay buffer (final concentration 0.1-0.2 nM).[1]

-

-

Assay Incubation:

-

In a 96-well plate, pre-incubate 50 µL of the diluted this compound with 50 µL of the S1PR1 membrane preparation for 30 minutes at room temperature.[1]

-

Add 50 µL of the [³²P]S1P working solution to each well to initiate the binding reaction. The final volume should be 150 µL.[1]

-

Incubate for 60 minutes at room temperature.[1]

-

-

Filtration:

-

Radioactivity Measurement:

-

Measure the radioactivity retained on the filters using a scintillation counter.[1]

-

-

Data Analysis:

-

Determine specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled S1P) from the total binding.[1]

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the IC50 value from the resulting competition curve.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-